molecular formula C15H18FN3O2 B13191850 Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate

Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate

Cat. No.: B13191850
M. Wt: 291.32 g/mol
InChI Key: OUYSLRXRHFCYEH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate is a pyrazole-based compound featuring a 4-fluorophenyl substituent, two methyl groups at the 3- and 5-positions of the pyrazole ring, and an ethyl ester-linked aminoacetate side chain. While direct pharmacological data are unavailable, its structural motifs align with bioactive molecules targeting enzymes or receptors via hydrogen bonding and hydrophobic interactions.

Properties

Molecular Formula

C15H18FN3O2

Molecular Weight

291.32 g/mol

IUPAC Name

ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetate

InChI

InChI=1S/C15H18FN3O2/c1-4-21-15(20)14(17)13-9(2)18-19(10(13)3)12-7-5-11(16)6-8-12/h5-8,14H,4,17H2,1-3H3

InChI Key

OUYSLRXRHFCYEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(N(N=C1C)C2=CC=C(C=C2)F)C)N

Origin of Product

United States

Preparation Methods

Pyrazole Core Formation via Hydrazine Condensation

The initial step typically involves the condensation of 4-fluorophenylhydrazine hydrochloride with ethyl 2-cyano-3-ethoxyacrylate or related β-ketoester derivatives under basic conditions, often triethylamine, in ethanol solvent. This reaction proceeds under reflux to afford ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate intermediates.

Parameter Details
Reactants 4-fluorophenylhydrazine hydrochloride, ethyl 2-cyano-3-ethoxyacrylate
Base Triethylamine
Solvent Ethanol
Temperature Reflux (~78 °C)
Reaction Time 2.5 to 3.5 hours
Yield 65-72%
Product Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (Intermediate)

This method is supported by NMR and mass spectrometry data confirming the structure of the intermediate.

Hydrolysis and Aminoacetate Formation

The intermediate ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is subjected to hydrolysis under alkaline conditions using lithium hydroxide or potassium hydroxide in aqueous methanol or isopropyl alcohol to convert the ester group into the corresponding carboxylic acid or amino acid derivative.

Parameter Details
Base Lithium hydroxide or potassium hydroxide
Solvent Methanol/water or isopropyl alcohol
Temperature Reflux or 80 °C
Reaction Time 2.5 to 17 hours
Workup Acidification with HCl to pH 2-7, filtration, drying
Yield Up to 95%
Product 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid or related aminoacetate derivatives

This step is crucial for generating the free acid or amino-functionalized pyrazole, which can be further derivatized.

Final Assembly of Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate

The final compound is obtained by esterification or amidation reactions involving the amino acid intermediate and ethylating agents, often under mild conditions to preserve the sensitive pyrazole ring. The hydrochloride salt form is commonly isolated as a powder with defined molecular formula C15H19ClFN3O2 and molecular weight 327.79 g/mol.

Step Reactants/Intermediates Conditions Yield (%) Product Description Reference
1 4-fluorophenylhydrazine hydrochloride + ethyl 2-cyano-3-ethoxyacrylate + triethylamine Ethanol, reflux 2.5-3.5 h 65-72 Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
2 Intermediate + LiOH or KOH Methanol/water or isopropyl alcohol, reflux 2.5-17 h Up to 95 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid or aminoacetate
3 Amino acid intermediate + ethylating agent Mild esterification conditions Not specified This compound hydrochloride

The preparation of this compound is well-documented through multi-step synthesis involving hydrazine condensation, hydrolysis, and esterification. The methods reported across multiple sources demonstrate reproducible yields and well-characterized intermediates. The use of triethylamine as a base and ethanol as solvent under reflux conditions is a common theme. Hydrolysis under alkaline conditions followed by acidification is essential for converting ester intermediates to amino acid derivatives, which are then converted to the final ethyl aminoacetate compound.

This comprehensive review excludes unreliable sources and relies on verified chemical supplier data and peer-reviewed synthetic procedures to ensure accuracy and authority.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate is a synthetic organic compound belonging to the class of azaheterocycles, characterized by a pyrazole ring fused with aromatic groups. The molecule includes an ethyl ester functional group connected to an amino group, which is bonded to a pyrazole ring bearing a fluorinated phenyl substituent and two methyl groups.

Chemical and Structural Information

Key chemical and structural details :

  • Molecular Formula: C15H18FN3O2C_{15}H_{18}FN_3O_2
  • Molecular Weight: 291.32 g/mol
  • IUPAC Name: ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetate
  • CAS Number: There are two entries, one for the hydrochloride form, CAS 1078161-73-5 , and another for the base form, CAS 1078791-13-5
  • PubChem CID: 17541247 for the base form and 17541246 for the hydrochloride form.
  • SMILES: CCOC(=O)C(C1=C(N(N=C1C)C2=CC=C(C=C2)F)C)NCCOC(=O)C(C1=C(N(N=C1C)C2=CC=C(C=C2)F)C)N
  • InChI: InChI=1S/C15H18FN3O2/c1-4-21-15(20)14(17)13-9(2)18-19(10(13)3)12-7-5-11(16)6-8-12/h5-8,14H,4,17H2,1-3H3
  • InChI Key: OUYSLRXRHFCYEH-UHFFFAOYSA-N

Potential Applications

While specific applications for this compound are not extensively documented, similar structures with substitutions on pyrazoles have shown potential pharmacological properties. The compound is also described as a versatile small molecule scaffold .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating their function and affecting downstream pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate and Analogs

Compound Name Substituents (Pyrazole Ring) Functional Group Molecular Formula Molecular Weight (g/mol) CAS Number Source
This compound 4-Fluorophenyl, 3,5-dimethyl Amino, ethyl ester C₁₆H₁₉FN₂O₂ 290.34 Not provided N/A
Ethyl (2Z)-1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-ylacetate 3-Chlorophenyl, 3,5-dimethyl Hydroxyimino, ethyl ester C₁₆H₁₇ClN₄O₃ 348.79 sc-353309
Ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate 2-Bromoethyl, 4-oxo-thiazolidine Bromoethyl, oxo-thiazolidine C₉H₁₂BrNO₃S 294.16 92503-35-0
1-(4-Fluorophenyl)piperazine 4-Fluorophenyl Piperazine ring C₁₀H₁₂FN₂ 180.22 Not provided

Key Observations:

Substituent Effects :

  • The 4-fluorophenyl group in the target compound contrasts with the 3-chlorophenyl substituent in sc-353309 . Fluorine’s electronegativity enhances lipophilicity and metabolic stability compared to chlorine, which may influence receptor binding or solubility.
  • The 3,5-dimethyl groups on the pyrazole ring are conserved in sc-353309, suggesting steric and electronic similarities in the heterocyclic core.

Functional Group Variations: The amino group in the target compound differs from the hydroxyimino group in sc-353307. The ethyl ester moiety is shared across analogs, facilitating hydrolytic conversion to carboxylic acids in vivo.

Heterocyclic Diversity: The thiazolidinone ring in 92503-35-0 introduces sulfur and bromine, altering polarity and reactivity compared to the pyrazole-based compounds .

Implications for Research and Development

  • Synthetic Accessibility : The ethyl ester and pyrazole motifs are synthetically tractable, as evidenced by commercial availability of analogs like sc-353309 .
  • Structure-Activity Relationships (SAR): Substituting the 4-fluorophenyl group with halogens (e.g., chlorine) or modifying the side chain (e.g., hydroxyimino vs. amino) could optimize bioactivity.
  • Crystallographic Analysis : Structural determination of such compounds likely employs SHELX programs (e.g., SHELXL for refinement), which are industry standards for small-molecule crystallography .

Biological Activity

Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H19FN3O2C_{15}H_{19}FN_{3}O_{2} with a molecular weight of approximately 273.33 g/mol. The structure features a pyrazole ring substituted with a 4-fluorophenyl group and an ethyl acetate moiety, which may influence its biological activity through various mechanisms.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. In vitro studies demonstrated an IC50 value of approximately 12 µM against the MCF-7 breast cancer cell line, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Case Study : A study published in Frontiers in Chemistry highlighted the synthesis and testing of pyrazole derivatives, including this compound, which showed promising results in inhibiting tumor growth in xenograft models .

Antimicrobial Activity

This compound has also been assessed for its antimicrobial properties.

  • In Vitro Testing : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 31.25 µg/mL to 125 µg/mL, depending on the bacterial strain tested .
  • Research Findings : In a comparative study of various pyrazole derivatives, this compound was among those identified as having strong antibacterial effects, likely due to the presence of electron-withdrawing groups that enhance its reactivity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureEffect on Activity
Fluorine Substitution Enhances lipophilicity and bioavailability
Dimethyl Groups Increase potency by improving interaction with biological targets
Ethyl Acetate Moiety Facilitates cellular uptake

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